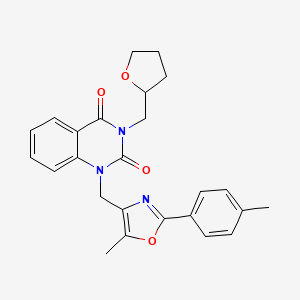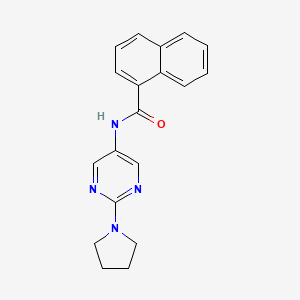
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide, also known as PPN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPN belongs to the class of pyrimidine-based compounds and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Alzheimer's Disease Research
A novel class of 2,4-disubstituted pyrimidines, including compounds related to N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide, has been studied for its potential in treating Alzheimer's Disease. These compounds have shown dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. Such properties are crucial in Alzheimer's research, where the inhibition of cholinesterase and Aβ-aggregation can potentially ameliorate symptoms or slow the progression of the disease (Mohamed et al., 2011).
Osteoporosis Treatment
Research on pyrimidine derivatives, closely related to N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide, has explored their use as αvβ3 antagonists. These compounds have shown potential in the prevention and treatment of osteoporosis, demonstrating significant efficacy in in vivo models of bone turnover (Coleman et al., 2004).
Antimicrobial Applications
Studies have been conducted on pyrimidine-based ligands, similar in structure to N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide, for their antimicrobial properties. These compounds, when reacted with various metals, form complexes that have demonstrated mild to very good antimicrobial effects (Chioma et al., 2018).
DNA Research
Naphthalene diimides, closely associated with the chemical structure , have been used in DNA research. They are known for their ability to bind strongly to DNA through intercalation and have been utilized in studies involving long-range charge transport and photoactivated damage to specific DNA sites (Núñez et al., 2000).
Bone Disorder Treatment
Compounds structurally related to N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide have been identified as potential treatments for bone disorders. These compounds target the Wnt beta-catenin cellular messaging system and have shown promising results in increasing trabecular bone formation rates in preclinical models (Pelletier et al., 2009).
Mechanism of Action
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a core structure in this compound, often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound likely interacts with its targets by binding to the active sites of the aforementioned receptors and enzymes, thereby modulating their activity .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence several biochemical pathways, including those involved in pain perception (via the vanilloid receptor 1), cell growth and proliferation (via the insulin-like growth factor 1 receptor), and various metabolic processes (via the enzymes it inhibits) .
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine, a core structure in this compound, can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential antioxidative and antibacterial properties . It may also affect the cell cycle .
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-18(17-9-5-7-14-6-1-2-8-16(14)17)22-15-12-20-19(21-13-15)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLLZEFMXIZANI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide](/img/structure/B2390563.png)

![4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)
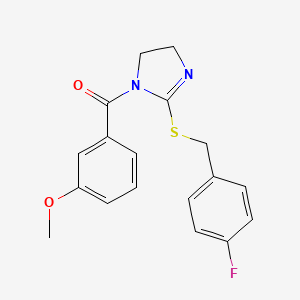
![N-[2-(4-chlorophenyl)ethyl]-2-(methylthio)nicotinamide](/img/structure/B2390572.png)
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)
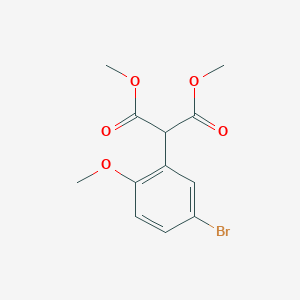
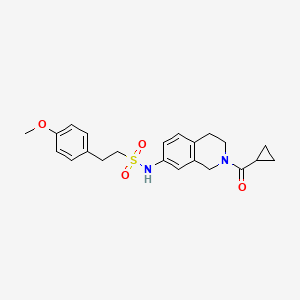
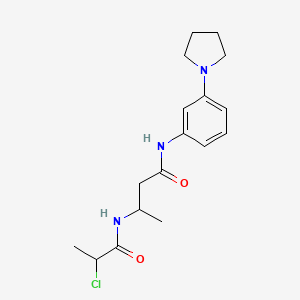
![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)
![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)
